molecular formula C7H4FN3O2 B3026562 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid CAS No. 1016241-84-1

2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B3026562
CAS No.: 1016241-84-1
M. Wt: 181.12
InChI Key: KNVLQSINHMBKCE-UHFFFAOYSA-N
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Description

2-Fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Scientific Research Applications

2-Fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid has a wide range of scientific research applications:

Safety and Hazards

The safety information for 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Given the wide range of biological activities related to the pyrrolopyrazine scaffold , the synthetic methods and biological activities of pyrrolopyrazine derivatives, including 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Preparation Methods

The synthesis of 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid involves several steps:

Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions:

Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer research, where kinase inhibitors are used to target abnormal cell growth pathways .

Comparison with Similar Compounds

Similar compounds to 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid include other pyrrolopyrazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-2-9-6-3(10-5)1-4(11-6)7(12)13/h1-2H,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVLQSINHMBKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=C(N=C21)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670294
Record name 2-Fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016241-84-1
Record name 2-Fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
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2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
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2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
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2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
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Reactant of Route 6
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2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

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